molecular formula C10H10O2 B1584226 2-Methylcinnamic Acid CAS No. 2373-76-4

2-Methylcinnamic Acid

Cat. No.: B1584226
CAS No.: 2373-76-4
M. Wt: 162.18 g/mol
InChI Key: RSWBWHPZXKLUEX-UHFFFAOYSA-N
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Description

Contextualization within Cinnamic Acid Derivatives Research

2-Methylcinnamic acid is an organic compound and a derivative of cinnamic acid. biosynth.com Cinnamic acid itself is a natural aromatic carboxylic acid found in various plants, and it serves as a foundational structure in chemical research. nih.gov The core structure of cinnamic acid, featuring a phenyl group attached to an acrylic acid, allows for numerous modifications, leading to a vast family of derivatives. nih.govnih.gov Researchers explore these derivatives as intermediates for producing other compounds and for their potential biological activities, including antibacterial, antifungal, anti-inflammatory, and neuroprotective properties. nih.gov The scientific community often synthesizes derivatives by altering the phenyl ring, the alkene double bond, or the carboxylic acid group to create novel agents with potentially enhanced efficacy. nih.govbeilstein-journals.org this compound fits within this context as a molecule where a methyl group is substituted on the phenyl ring at the ortho position. This specific modification is a subject of investigation to understand how it influences the compound's chemical properties and biological interactions compared to the parent cinnamic acid and its other isomers. nih.govmdpi.com

Significance in Academic and Scientific Inquiry

This compound is recognized as a valuable chemical for research purposes. pharmaffiliates.com Its significance stems from its application as a building block in organic synthesis and its exploration in various biological studies. biosynth.comcinnamic-acid.com A notable area of inquiry involves its potential neuroprotective effects. For instance, a derivative, (E)-N-(2-methylcinnamoyl)-amantadine, synthesized from this compound and amantadine, has been studied for its potential in experimental models of Parkinson's disease. researchgate.netmdpi.com

Research has also extended into the field of plant-microbe interactions. In a study on the plant pathogen Dickeya dadantii, trans-2-methylcinnamic acid (the ortho isomer) was screened for its effect on the expression of the type III secretion system (T3SS) genes, which are crucial for the bacterium's pathogenicity. nih.gov The study found that while the para and meta isomers of methylcinnamic acid showed inhibitory effects, the ortho isomer (trans-2-methylcinnamic acid) did not. nih.gov

Furthermore, the compound has been evaluated in agrochemical research. A structure-activity relationship study investigating the growth-inhibitory effects of trans-cinnamic acid and its analogs on the parasitic weed Cuscuta campestris included trans-2-methylcinnamic acid. mdpi.com The study found that the ortho-methylated compound showed decreased inhibitory activity compared to the parent trans-cinnamic acid. mdpi.com

Table 1: Research Findings on the Biological Activity of trans-2-Methylcinnamic Acid

Research AreaOrganism/System StudiedFinding
Plant-Microbe InteractionDickeya dadantii 3937Did not inhibit hrpA gene expression, unlike its para- and meta-isomers. nih.gov
Agrochemical ResearchCuscuta campestris (parasitic weed)Showed less growth-inhibitory activity compared to trans-cinnamic acid. mdpi.com

Isomeric Considerations in Research: (E)- and (Z)-Isomers

Like its parent compound, this compound can exist as two geometric isomers: (E)- and (Z)-isomers, often referred to as trans and cis, respectively. nih.gov The spatial arrangement of the substituents around the carbon-carbon double bond is a critical factor that can significantly influence the biological activity of cinnamic acid derivatives. beilstein-journals.org The trans isomer is generally the more common and thermodynamically stable form. nih.gov

Much of the available research specifies the use of trans-2-methylcinnamic acid, which corresponds to the (E)-isomer. biosynth.comnih.govmdpi.com For example, the synthesis of a neuroprotective amide derivative specifically utilized (E)-N-(2-methylcinnamoyl)-amantadine. researchgate.netmdpi.com The importance of distinguishing between isomers is highlighted in studies where different isomers exhibit varied effects. For instance, research on other cinnamic acid derivatives has shown that (Z)-isomers can possess distinct biological activities, such as anti-tyrosinase activity and effects on plant growth, prompting interest in methods for E-to-Z isomerization. nih.govbeilstein-journals.org

A study on the asymmetric hydrogenation of α-methylcinnamic acids (a different positional isomer) demonstrated that the stereoselectivity of the reaction was different for the (E)- and (Z)-isomers, further underscoring the significance of isomerism in the reactivity and properties of these compounds. unh.edu The position of the substituent on the phenyl ring (ortho, meta, or para) is also a crucial isomeric consideration, as demonstrated in the study of Dickeya dadantii, where only the para and meta isomers of methylcinnamic acid were active, while the ortho isomer (trans-2-methylcinnamic acid) was not. nih.gov

Compound (Isomer)Position of Methyl GroupEffect on hrpA Gene Expression
trans-2-Methylcinnamic AcidorthoNo inhibitory activity
trans-3-Methylcinnamic AcidmetaInhibitory activity
trans-4-Methylcinnamic AcidparaInhibitory activity

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-enoic acid
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InChI

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
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InChI Key

RSWBWHPZXKLUEX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=CC=C1C=CC(=O)O
Source PubChem
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Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID80901046
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Molecular Weight

162.18 g/mol
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CAS No.

939-57-1, 2373-76-4
Record name (2E)-3-(2-Methylphenyl)-2-propenoic acid
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Record name (E)-3-(2-Methylphenyl)-2-propenoic acid
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Record name o-Methylcinnamic acid
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Synthetic Methodologies and Reaction Mechanisms

Advanced Synthetic Routes

Modern synthetic chemistry offers several sophisticated pathways for the synthesis and derivatization of 2-methylcinnamic acid, enabling the creation of chiral molecules and novel compounds with high precision.

Asymmetric hydrogenation is a critical technique for producing chiral compounds from prochiral alkenes like this compound. The use of chiral catalysts allows for the selective formation of one enantiomer over the other. Research has shown that ruthenium-based catalysts are particularly effective. For instance, the hydrogenation of this compound using a Ru(OCOCH₃)₂[(S)-H8-BINAP] complex yields the hydrogenated product with a high enantiomeric excess (ee) of 89%. This is a significant improvement compared to the 30% ee achieved with the standard BINAP-Ru(II) catalyst, demonstrating the efficacy of the H8-BINAP ligand in creating a highly selective catalytic environment.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming carbon-carbon bonds and synthesizing derivatives of cinnamic acid. While specific examples detailing the use of a pre-formed this compound molecule in a subsequent Suzuki coupling for derivatization are not extensively documented in the reviewed literature, the synthesis of its derivatives via these methods is well-established. For example, this compound itself can be synthesized through a Suzuki coupling reaction between 2-chlorocinnamic acid and 4-hydroxycinnamic acid using a ruthenium complex. biosynth.com

A related method, the Heck reaction, demonstrates the synthesis of α-methylcinnamic acid derivatives. In one instance, the coupling of chlorobenzene (B131634) with butyl methacrylate, catalyzed by a palladium/tri-tert-butylphosphine system, produces (E)-2-methyl-3-phenylacrylic acid butyl ester, a derivative of α-methylcinnamic acid. orgsyn.org These reactions highlight the utility of palladium-catalyzed coupling in creating substituted cinnamic acid structures, which constitutes a primary method of their derivatization. nih.govwikipedia.org The general mechanism for these transformations allows for the introduction of various aryl or vinyl groups, leading to a diverse library of derivatives.

The Knoevenagel-Doebner condensation provides a direct route to α-methylcinnamic acids. A notable method involves the condensation of succinic anhydride (B1165640) with various substituted benzaldehydes. nih.gov This reaction can be efficiently carried out using sodium hydroxide (B78521) as a base under microwave irradiation, which offers benefits such as high yields, easy workup, and the avoidance of toxic solvents. nih.govacs.org The reaction between benzaldehyde (B42025) and succinic anhydride using this protocol yields α-methylcinnamic acid with a high yield of 95%. nih.gov However, the reaction does not proceed with hydroxy-substituted aldehydes under these conditions due to the preferential reaction of the base with the phenolic hydroxyl group. nih.gov

Table 1: Synthesis of α-Methylcinnamic Acid Derivatives via Knoevenagel-Doebner Condensation Reaction Conditions: 5 mmol aromatic aldehyde, 5 mmol succinic anhydride, 2.5 mmol NaOH, microwave irradiation (600 W). nih.gov

The carboxylic acid group of this compound can be converted into an amide functional group to produce novel derivatives. This transformation is typically achieved using coupling reagents that activate the carboxylic acid for reaction with an amine. A specific example is the synthesis of (E)-N-(2-methylcinnamoyl)-amantadine, where this compound is reacted with amantadine. biosynth.com The reaction is carried out in the presence of triethylamine (B128534) (Et₃N) and O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as the coupling reagent in a dichloromethane (B109758) (CH₂Cl₂) solvent. biosynth.com This method is a convenient application of peptide coupling chemistry to generate amide derivatives. biosynth.com Other general methods for the amidation of cinnamic acids include the use of reagents like isobutyl chloroformate, 2,4,6-trichloro-1,3,5-triazine (TCT), or a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), which proceed through the formation of active intermediates such as mixed anhydrides or acid halides. beilstein-journals.orgorganic-chemistry.org

The performance of asymmetric hydrogenation of this compound is highly dependent on the chiral ligand used. A comparative study between Walphos ligands and their biferrocene-based analogs in rhodium-catalyzed hydrogenations has provided detailed insights. byu.edu While Walphos ligands are highly effective for many substrates, biferrocene-based Walphos analogues can lead to significantly higher enantiomeric excesses for this compound. byu.edu For example, using the biferrocene ligand (R,Sp,Sp)-2, the hydrogenation of this compound (MCA) gives (R)-2-methyl-3-phenylpropanoic acid with 92% ee. byu.edu In contrast, the corresponding Walphos ligand SL-W001-1 achieves only 83% ee for the same reaction. byu.edu These results underscore how modifications to the ligand backbone, such as replacing a phenyl ring with a ferrocenyl unit, can dramatically alter the stereochemical outcome of the reaction.

Table 2: Asymmetric Hydrogenation of this compound (MCA) with Different Ligands Catalyst system typically involves a Rhodium precursor. byu.edu

Mechanistic Studies of this compound Formation and Transformation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. For the synthesis of cinnamic acid derivatives via the Knoevenagel reaction of benzaldehyde and malonic acid, a proposed mechanism suggests that the reaction is catalyzed by a double Schiff base, such as hydrobenzamide, which is formed in situ from benzaldehyde and ammonia (B1221849). beilstein-journals.orgyoutube.com This catalytic intermediate facilitates the C-C bond formation, and a closed catalytic cycle explains the effectiveness of various ammonium (B1175870) salts as catalysts. beilstein-journals.org

In amidation reactions, the mechanism universally involves the activation of the carboxylic acid group. acs.orgorganic-chemistry.org Reagents like carbodiimides (e.g., DCC, DIC) react with the carboxylic acid to form a highly reactive O-acylurea intermediate. acs.org This intermediate is then susceptible to nucleophilic attack by an amine to form the final amide product. acs.org Alternatively, reagents like isobutyl chloroformate generate a mixed anhydride, while coupling agents like TBTU or CDI create other activated ester species (e.g., N-acylimidazole) that readily react with the amine. biosynth.comacs.org

The mechanism of palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings follows a well-established catalytic cycle. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with an organoboron reagent (in Suzuki coupling) or coordination and insertion of an alkene (in Heck coupling). wikipedia.org The final step is reductive elimination, which forms the new C-C bond, releases the product, and regenerates the active Pd(0) catalyst.

The stereoselectivity in asymmetric hydrogenation is governed by the interaction between the substrate, the metal catalyst, and the chiral ligand. The ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation. This geometric constraint dictates the face of the C=C double bond to which hydrogen is delivered, leading to the preferential formation of one enantiomer.

Carbon-14 Kinetic Isotope Effects in Elimination Reactions

The study of kinetic isotope effects (KIE) is a powerful tool for elucidating reaction mechanisms. By replacing an atom at a specific position in a molecule with one of its heavier isotopes, such as replacing Carbon-12 with Carbon-14, scientists can measure changes in reaction rates. These changes provide insight into bond-breaking and bond-forming events in the rate-determining step of a reaction.

In reactions involving cinnamic acid derivatives, the ¹⁴C KIE has been instrumental in distinguishing between different elimination pathways, such as the E1 (unimolecular elimination) and E2 (bimolecular elimination) mechanisms. akjournals.com For instance, in the debromination of p-methyl-erythro-α,β-dibromocinnamic acid, a precursor that can yield a cinnamic acid derivative, the magnitude of the KIE at the α- and β-carbons provides clear mechanistic evidence. akjournals.comiaea.org

A large ¹⁴C KIE at a particular carbon position indicates that the bond to that carbon is being broken in the rate-determining step. Conversely, a small or negligible KIE suggests that the bonding at that position remains largely unchanged during the critical step. akjournals.com

Research on the debromination of p-methyl-erythro-α,β-dibromocinnamic acid demonstrated that a large ¹⁴C KIE at the β-position, coupled with a small KIE at the α-position, is definitive proof of an E1 mechanism. akjournals.comiaea.org This indicates the formation of a carbocation at the β-position after the loss of a bromide ion, which is the slow, rate-determining step. The subsequent elimination of the second bromine atom from the α-position occurs in a fast, non-rate-determining step. In contrast, an E2 mechanism would involve simultaneous C-Br bond cleavage at both α and β positions, resulting in significant KIEs for both carbons. akjournals.com

Table 1: Expected Carbon-14 Kinetic Isotope Effects (KIE) for Different Elimination Mechanisms in Dibromocinnamic Acid Derivatives akjournals.com

MechanismExpected KIE at α-CarbonExpected KIE at β-CarbonMechanistic Implication
E1 Small (~1.00)Large (>1.04)C-Br bond breaking at the β-carbon is the rate-determining step, forming a carbocation.
E2 Large (>1.04)Large (>1.04)Concerted (simultaneous) breaking of C-Br bonds at both α and β carbons.

Electrophilic Addition Mechanisms in Halodecarboxylation

Halodecarboxylation is a fundamental reaction that converts α,β-unsaturated carboxylic acids like this compound into vinyl halides. nih.govacs.org This process is characterized by an initial electrophilic addition of a halogen across the carbon-carbon double bond, followed by the elimination of carbon dioxide. scielo.br

The generally accepted mechanism proceeds as follows:

Electrophilic Attack : The reaction initiates with the electrophilic attack of a halogen source (e.g., Br₂) on the electron-rich C=C double bond of the cinnamic acid derivative. nih.govlibretexts.org This can lead to the formation of a cyclic halonium ion (e.g., a bromonium ion) intermediate or a benzylic carbocation. iajpr.comtandfonline.com The formation of a carbocation is often favored, especially when the aromatic ring can stabilize the positive charge. tandfonline.com

Intermediate Formation : Following the initial attack, several intermediates have been proposed. One pathway involves the formation of a trans-α-bromo-β-lactone. iajpr.com Another proposed intermediate is a zwitterion, which can subsequently eliminate carbon dioxide. iajpr.com

Decarboxylation : The intermediate, whether a lactone or a zwitterion, undergoes decarboxylation (loss of CO₂) to yield the final vinyl halide product. iajpr.com

Studies on various substituted cinnamic acids show that electron-donating groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups have a retarding effect. tandfonline.comrhhz.net This supports a mechanism where a positive charge develops in the transition state, such as in the formation of a benzylic carbocation, which is stabilized by electron-donating substituents. scielo.brtandfonline.com

Table 2: Influence of Substituents on the Yield of Decarboxylative Bromination of Cinnamic Acids iajpr.comrhhz.net

Cinnamic Acid SubstituentReagent SystemYield (%)Observation
4-OCH₃(Diacetoxyiodo)benzene/LiBr91Strong electron-donating group favors the reaction.
4-CH₃(Diacetoxyiodo)benzene/LiBr89Electron-donating group leads to high yield.
H (Cinnamic Acid)(Diacetoxyiodo)benzene/LiBr85Unsubstituted parent compound gives a good yield.
4-ClAnodic Oxidation/NH₄Br65Electron-withdrawing group slightly reduces yield.
4-BrAnodic Oxidation/NH₄Br62Electron-withdrawing group slightly reduces yield.
4-CF₃Anodic Oxidation/NH₄BrTraceStrong electron-withdrawing group significantly inhibits the reaction.

Cyclopalladation Processes

Palladium-catalyzed reactions are crucial in modern organic synthesis, and they play a significant role in the synthesis and modification of cinnamic acid derivatives. Cyclopalladation, the formation of a cyclic compound containing a carbon-palladium bond, is a key mechanistic step in many of these transformations. beilstein-journals.orgnih.gov

One notable application is the palladium-catalyzed hydrocarboxylation of alkynes to produce cinnamic acids. In this reaction, a palladium catalyst facilitates the addition of H₂O and CO₂ across the triple bond. The proposed mechanism involves a cyclopalladation intermediate. beilstein-journals.orgnih.gov Similarly, the Heck reaction, which couples aryl halides with alkenes, is a common method for synthesizing cinnamic acids. For instance, this compound can be synthesized via the Heck reaction of 2-bromotoluene (B146081) with acrylic acid using a palladium catalyst. mdpi.com

A proposed mechanistic pathway for the Pd-catalyzed N-acylation of cinnamic acids involves the insertion of the active Pd(0) species into the carboxylate group, forming an intermediate which then reacts further. beilstein-journals.org In reactions involving functional group-directed olefination, a carboxyl group can direct the stereoselectivity by forming a metallacycle intermediate with the catalyst. beilstein-journals.org Cyclopalladation can also occur by reacting an imine derivative with palladium(II) acetate (B1210297) to form a dimeric, cyclopalladated species. google.com

These processes highlight the versatility of palladium catalysis, where cyclopalladated intermediates control the regioselectivity and stereoselectivity of the reaction, enabling the efficient construction of complex molecules from simpler precursors.

Investigation of Rate-Determining Steps

Identifying the rate-determining step (RDS) is fundamental to understanding and optimizing a chemical reaction. For reactions involving cinnamic acid and its derivatives, various methods, including kinetic studies, Hammett correlations, and computational analysis, have been employed to pinpoint the RDS.

Halodecarboxylation : In the Hunsdiecker reaction of cinnamic acids with trihaloisocyanuric acids, mechanistic studies using Hammett correlations have shown that the reaction is favored by electron-donating groups on the aromatic ring. This indicates an electron-deficient transition state. The rate-determining step was identified as the electrophilic addition of the halogen to the carbon-carbon double bond. scielo.br

Acid-Catalyzed Decarboxylation : In the acid-catalyzed decarboxylation of substituted benzoic acids, a reaction analogous to the reverse of carboxylation, computational studies combined with carbon kinetic isotope effect measurements suggest a complex scenario with two partially rate-determining steps: the transfer of a proton to the phenyl ring and the subsequent C-C bond cleavage. nih.gov

These findings demonstrate that the rate-determining step can vary significantly depending on the specific reaction type and conditions, from electrophilic attack on the double bond to the breakdown of a complex enzymatic intermediate.

Biochemical Pathways and Biosynthesis

Integration within the Phenylpropanoid Pathway

The biosynthesis of 2-methylcinnamic acid is intricately linked to the phenylpropanoid pathway, a major metabolic route in plants and microorganisms responsible for the synthesis of a wide array of secondary metabolites. frontiersin.org This pathway begins with the amino acid phenylalanine and gives rise to precursors for lignin (B12514952), flavonoids, coumarins, and other phenolic compounds. patsnap.comtheaic.org

The gateway to the phenylpropanoid pathway is the deamination of L-phenylalanine to form trans-cinnamic acid. frontiersin.orgpatsnap.com This crucial reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). patsnap.comresearchgate.netnih.gov PAL is a key enzyme found in higher plants and some microorganisms, including certain yeasts like Rhodotorula. researchgate.nettandfonline.com The reaction involves the non-oxidative elimination of ammonia (B1221849) from L-phenylalanine. tandfonline.comrsc.org

While cinnamic acid is the direct product of this deamination, the introduction of the methyl group to form this compound occurs through subsequent enzymatic modifications, although the specific enzymes responsible for this methylation in the context of the phenylpropanoid pathway are not as extensively characterized as the core pathway enzymes.

Cinnamic acid, the precursor to this compound, is a central intermediate in the biosynthesis of lignin and a vast number of other secondary metabolites. patsnap.com After its formation, cinnamic acid can be hydroxylated by enzymes like cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid, a key precursor for the H-monomer of lignin. nih.govpnas.org Further enzymatic steps involving hydroxylation, methylation, and reduction lead to the formation of other lignin monomers (guaiacyl and syringyl units) and a diverse range of phenolic compounds. patsnap.comresearchgate.net

The core structure of this compound, being a derivative of cinnamic acid, positions it within this complex network. It is considered a plant metabolite that can be channeled into various biosynthetic routes. theaic.orgmdpi.com The presence of the methyl group can influence its subsequent enzymatic conversions and the properties of the resulting downstream products.

Role in Complex Natural Product Biosynthesis

This compound and its derivatives serve as building blocks in the biosynthesis of more complex natural products, notably in microorganisms.

A significant example of the integration of a cinnamic acid derivative in natural product biosynthesis is the formation of the 3,4-dihydroxy-α-methylcinnamic acid moiety of the antibiotic Hygromycin A. nih.govnih.gov This antibiotic is produced by the bacterium Streptomyces hygroscopicus. nih.gov Isotope-labeling studies have shown that the backbone of this moiety is not derived from the direct degradation of phenylalanine or tyrosine. nih.gov Instead, its biosynthesis involves the incorporation of 4-hydroxybenzoic acid, which is derived from chorismic acid, a key intermediate in the shikimate pathway. nih.govnih.gov

The assembly of the 3,4-dihydroxy-α-methylcinnamic acid moiety in Hygromycin A is proposed to occur through a polyketide synthase (PKS)-type decarboxylation condensation reaction. nih.govnih.govsmolecule.com This mechanism involves the condensation of a thioester of 4-hydroxybenzoic acid with a propionate (B1217596) unit, which provides the α-methyl group and the rest of the side chain. nih.govnih.gov This type of condensation is a common strategy in the biosynthesis of polyketides, where a starter unit is extended by the addition of extender units like malonyl-CoA or, in this case, methylmalonyl-CoA (derived from propionate), with the loss of carbon dioxide driving the reaction. imperial.ac.ukimperial.ac.uk

Enzymatic Transformations of this compound

This compound itself can be a substrate for various enzymatic transformations. For instance, its carboxyl group can be activated by ligation to Coenzyme A (CoA) to form 2-methylcinnamoyl-CoA. This reaction is catalyzed by enzymes known as 4-coumarate:CoA ligases (4CLs), which despite their name, often exhibit broad substrate specificity and can activate a variety of substituted cinnamic acids. d-nb.info The resulting thioester is an activated form of the acid, primed for further biochemical reactions.

Cinnamic Acid Decarboxylase Substrate Specificity

Cinnamic acid decarboxylase, also known as ferulic acid decarboxylase (FDC), is an enzyme that catalyzes the non-oxidative decarboxylation of cinnamic acid and its derivatives to produce the corresponding styrenes. The substrate specificity of this enzyme is a critical factor in its biological function and potential biotechnological applications. Research into various forms of this enzyme has revealed its tolerance for substitutions on the phenyl ring of cinnamic acid.

Studies on a mutant cinnamic acid decarboxylase have shown that the enzyme does not have strict specificity for its primary substrate, trans-cinnamic acid. Instead, it exhibits moderate activity for other derivatives, including this compound. google.com This indicates that a methyl group at the ortho-position of the phenyl ring is accommodated within the enzyme's active site. In contrast, the same enzyme showed no activity with substrates having hydroxy or dimethoxy substitutions, such as 2-hydroxycinnamic acid and 3,4-dimethoxycinnamic acid. google.com

Similarly, investigations into the Pad-decarboxylation system in the mould Aspergillus niger have assessed the impact of substrate width by using various substituted cinnamic acids. innocua.net The findings demonstrated that single methyl-substitutions at the 2-, 3-, 5-, and 6-positions of the aromatic ring resulted in high levels of decarboxylation activity. innocua.net This suggests that the active site can accommodate the increased width introduced by a methyl group on the phenyl ring. innocua.net However, the presence of polar groups on the phenyl ring was found to abolish activity. innocua.net

Further research on ferulic acid decarboxylase from Pseudomonas fluorescens also included this compound in its substrate specificity analysis. asm.org The enzyme from Saccharomyces cerevisiae (ScFDC1) has also been extensively studied, revealing a broad substrate scope for various substituted cinnamic acids. researchgate.net These enzymes are part of the UbiD family of decarboxylases, which utilize a prenylated flavin mononucleotide (prFMN) cofactor for catalysis. nih.govresearchgate.net The ability of these enzymes to process ortho-substituted substrates like this compound highlights their versatility. researchgate.net

Substrate Specificity of Cinnamic Acid Decarboxylase Analogs
Enzyme Source/TypeSubstrateObserved Activity LevelReference
Mutant Cinnamic Acid DecarboxylaseThis compoundModerate google.com
Mutant Cinnamic Acid DecarboxylaseFerulic AcidModerate google.com
Mutant Cinnamic Acid Decarboxylase4-Hydroxycinnamic AcidModerate google.com
Mutant Cinnamic Acid Decarboxylase2-Hydroxycinnamic AcidNo Activity google.com
Aspergillus niger (Pad-system)This compoundHigh innocua.net
Aspergillus niger (Pad-system)Cinnamic Acids with Polar GroupsNo Conversion innocua.net

Cytochrome P450 Enzyme Interactions

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of compounds, including organic molecules and xenobiotics. rsc.org Their interaction with cinnamic acid derivatives is of significant interest for understanding metabolic pathways and for potential use in biocatalysis.

Research on CYP199A4, a bacterial P450 enzyme from Rhodopseudomonas palustris, has provided insights into how cinnamic acid derivatives are recognized and oxidized. rsc.orgresearchgate.net This enzyme is known to efficiently demethylate 4-methoxybenzoic acid. rsc.org Studies investigating its activity on various cinnamic acid derivatives have shown that the enzyme is capable of oxidizing these compounds, with a strong preference for substrates substituted at the para- (4-) position. rsc.orgresearchgate.net

Specifically, 4-methoxy- and 4-methyl-cinnamic acids bind tightly to CYP199A4 and are considered better substrates than cinnamic acid itself. rsc.org The oxidation of these para-substituted compounds is highly selective, with the enzyme exclusively attacking the para-substituent. rsc.orgresearchgate.net The ability of CYP199A4 to accommodate these substrates is attributed to its active site structure, which can bind planar and acidic molecules. rsc.org

While direct studies on the interaction between this compound and CYP199A4 are not extensively detailed in the provided context, the established principles of substrate binding for this enzyme family offer a basis for prediction. The enzyme's activity is tightly regulated by interactions within the active site, and the position of substituents on the aromatic ring is critical. researchgate.net Given the preference for para-substitution, it is likely that an ortho-substituted compound like this compound would interact differently and may be a less favorable substrate for an enzyme like CYP199A4, which is highly selective for the para-position. rsc.orgresearchgate.net

Pharmacological and Biological Activity Research

Antimicrobial Investigations

2-Methylcinnamic acid has been the subject of several studies to determine its efficacy against a range of microorganisms, including fungi and bacteria. These investigations have explored its direct antimicrobial effects, as well as its ability to interfere with microbial virulence factors such as biofilm formation and quorum sensing.

(E)-2-Methylcinnamic acid has demonstrated significant antifungal properties against certain wood-rot fungi. Specific studies have identified its strong inhibitory action against both the white-rot fungus Lenzites betulina and the brown-rot fungus Laetiporus sulphureus. While the strong activity has been noted, specific minimum inhibitory concentration (MIC) values from detailed studies were not available in the surveyed literature to be presented in a data table format.

The antibacterial potential of this compound, also known as α-methyl-cinnamic acid, has been evaluated against clinically relevant bacteria. Research has shown its effectiveness against various isolates of Staphylococcus aureus, a common cause of skin and soft tissue infections. One study reported that α-methyl-cinnamic acid exhibited a minimum inhibitory concentration (MIC) range of 1–5 mg/mL against the tested S. aureus isolates semanticscholar.org. All tested compounds in this study were reported to have bactericidal effects semanticscholar.org.

Table 1: Minimum Inhibitory Concentration (MIC) of α-Methyl-Cinnamic Acid against Staphylococcus aureus Isolates

S. aureus IsolateMIC Range (mg/mL)
S11 (Susceptible)1-5
S12 (Susceptible)1-5
S24 (Resistant)1-5
S25 (Resistant)1-5
S31 (Intermediate)1-5

Data sourced from a study evaluating the antimicrobial activity of natural compounds and their analogues against clinical S. aureus isolates. semanticscholar.org

The ability of a compound to inhibit the formation of biofilms is a critical aspect of its antimicrobial potential, as biofilms provide a protective environment for bacteria and contribute to antibiotic resistance. Studies have indicated that α-methyl-cinnamic acid possesses anti-biofilm activity against Staphylococcus aureus semanticscholar.orgnih.gov. However, specific quantitative data, such as the percentage of biofilm inhibition at various concentrations of this compound, are not detailed in the available research. One study noted that while some cinnamic acid derivatives showed significant biofilm inhibition, the results for others were not as encouraging against S. aureus mdpi.com.

Quorum sensing is a system of cell-to-cell communication in bacteria that regulates various processes, including virulence factor production and biofilm formation. Inhibiting quorum sensing is a promising strategy for controlling bacterial infections. Currently, there is a lack of specific research focused on the quorum sensing inhibitory properties of this compound. The available literature primarily discusses the quorum sensing inhibition by other cinnamic acid derivatives, such as ferulic acid and sinapic acid nih.gov.

The antimicrobial effectiveness of cinnamic acid derivatives is influenced by their chemical structure. The presence, position, and nature of substituents on the phenyl ring and the acrylic acid side chain play a crucial role in their biological activity mdpi.com. For instance, the introduction of a methyl group at the alpha position of the acrylic acid chain, as in this compound, has been shown to result in a low MIC range against S. aureus semanticscholar.org. The lipophilicity of the molecule, influenced by substituents, also affects antimicrobial activity mdpi.com. The presence of an isopropyl group on cinnamide derivatives has been suggested to be important for antibacterial activity researchgate.net. The type of substituent on the benzene (B151609) ring is also a key determinant of the strength of antimicrobial activity nih.gov.

Anti-inflammatory Research

While cinnamic acid and its various derivatives are known to possess anti-inflammatory properties, specific research focusing solely on the anti-inflammatory activity of this compound is limited in the currently available scientific literature. General studies on cinnamic acid derivatives indicate that they can suppress inflammatory pathways by modulating factors such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB) nih.govmdpi.com. However, dedicated studies are required to elucidate the specific anti-inflammatory mechanisms and potency of this compound.

Anticancer and Cytotoxicity Studies

Cinnamic acid and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Research has shown that these compounds can induce cell cycle arrest and cell death in malignant cells nih.gov. The cytotoxicity of these derivatives has been evaluated using methods like the MTT test on cell lines including human cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and breast cancer (MCF-7) nih.gov. Some derivatives have shown promising IC50 values, indicating their potential as lead compounds for the development of new antineoplastic agents nih.govnih.gov. For example, certain cinnamic acid-progenone hybrids and other derivatives have exhibited potent antiproliferative activity against lung (A549), liver (HepG2), and promyelocytic leukemia (HL-60) cell lines mdpi.com.

Compound/DerivativeCell LineActivity (IC50)
Cinnamic Acid Esters/AmidesHeLa, K562, Fem-x, MCF-742 - 166 µM nih.gov
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide DerivativesHeLa, SKOV-3, MCF-7< 10 µg/mL for most active compounds nih.gov
Cinnamic Acid-Progenone HybridsA549, H157, HepG2, MCF-7, HL-60Varies by compound and cell line mdpi.com
Cinnamic Acid-Harmine HybridsHCT-116, HepG2Moderate antiproliferative activity mdpi.com
Synthesized Cinnamic Acid DerivativesA-549 (Lung Cancer)10 µM - 18 µM biointerfaceresearch.com

22-hydroxyacuminatine is a cytotoxic alkaloid that has been the subject of total synthesis research. While direct evidence of this compound being the primary starting material in all published syntheses is not consistently reported, the synthesis of complex alkaloids often involves building blocks derived from simpler aromatic acids. A reported total synthesis of 22-hydroxyacuminatine involves a key step where a 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline fragment is reacted with a brominated phthalide to construct the core pentacyclic structure nih.govresearchgate.net. Another synthetic approach focuses on creating the pentacyclic benz nih.govmdpi.comindolizino[1,2-b]quinolin-11(13H)-one framework to allow for the introduction of various substituents on the E-ring of the molecule mdpi.com. Although this alkaloid shows structural resemblance to the topoisomerase I inhibitor camptothecin, biological evaluations have indicated that its cytotoxicity is not primarily due to the inhibition of topoisomerase I nih.govresearchgate.net.

Molecular docking is a computational technique used to predict the binding affinity and interaction between a small molecule and a protein target. This method is widely used in drug discovery to screen for potential inhibitors of therapeutic targets mdpi.com. Cinnamic acid derivatives have been the focus of numerous in silico studies targeting key proteins in cancer signaling pathways.

One such target is Akt1, a kinase that plays a central role in cell survival and proliferation and is often overexpressed in various cancers mdpi.comumsha.ac.ir. Molecular docking studies have evaluated the binding affinities of a range of cinnamic acid derivatives to the catalytic cleft of Akt1 umsha.ac.irresearchgate.net. Some derivatives, such as cynarin and rosmarinic acid, have shown superior theoretical binding affinities compared to known Akt1 inhibitors umsha.ac.ir. Similarly, flavonoids have also been investigated as potential Akt1 inhibitors through extensive docking and simulation studies nih.gov.

Another important cancer-related target is Matrix Metalloproteinase-9 (MMP-9), an enzyme associated with tumor invasion and metastasis. Docking simulations have suggested that cinnamic acid derivatives could act as potent MMP-9 inhibitors, with compounds like cynarin and chlorogenic acid showing strong binding affinities to the enzyme's active site nih.gov.

Compound ClassProtein TargetKey Docking Findings
Cinnamic Acid DerivativesAkt1Cynarin and rosmarinic acid showed high binding affinities, suggesting potent inhibition. umsha.ac.ir
Cinnamic Acid DerivativesMMP-9Cynarin and chlorogenic acid identified as potential potent inhibitors with picomolar inhibition constants (Ki). nih.gov
Cinnamic Acid DerivativesMMP-2Cynarin emerged as the most potent inhibitor with a binding energy of -15.19 kcal/mol. researchgate.net

Neuroprotective Research

Research has been conducted on derivatives of this compound for their potential neuroprotective effects. A significant focus has been on a synthesized amide, (E)-N-(2-methylcinnamoyl)-amantadine, which is derived from this compound and amantadine mdpi.comproquest.com.

The amide derivative of this compound, (E)-N-(2-methylcinnamoyl)-amantadine, has been evaluated for its anti-parkinsonian activity in an experimental mouse model of Parkinson's disease mdpi.com. The model was induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which causes symptoms that mimic Parkinson's disease in animals mdpi.com. This research provides a foundation for understanding how modifications of the this compound structure can yield compounds with significant neuroprotective potential mdpi.comproquest.com. While cinnamic acid itself has been shown to be neuroprotective in MPTP mouse models of Parkinson's disease, the research on the 2-methyl derivative specifically highlights the activity of its amide form with amantadine nih.govnih.govresearchgate.net.

In the MPTP-induced Parkinson's disease model, the this compound derivative, (E)-N-(2-methylcinnamoyl)-amantadine, demonstrated notable therapeutic effects mdpi.com. Experimental data revealed that the compound significantly restored memory performance in parkinsonian mice mdpi.comproquest.com. Furthermore, neuromuscular coordination in the treated mice approached the levels observed in the control group, indicating a substantial ameliorating effect mdpi.com. These findings suggest that the synthesized hybrid may be a promising agent for addressing both motor disturbances and cognitive impairment associated with experimental Parkinson's disease mdpi.com.

Below is a summary of the experimental groups used in the study.

GroupTreatmentDuration
1. ControlNormal Saline (i.p.)12 consecutive days
2. MPTPMPTP (30 mg/kg/day, i.p.)5 consecutive days
3. MPTP + CA(2-Me)-AmMPTP for 5 days, CA(2-Me)-Am for 12 days12 consecutive days
4. CA(2-Me)-Am + OACA(2-Me)-Am + Oleanolic Acid12 consecutive days
Data sourced from an experimental model of Parkinson's Disease mdpi.com.

Molecular docking studies were performed to investigate the mechanism behind the neuroprotective effects of (E)-N-(2-methylcinnamoyl)-amantadine proquest.com. The research explored the interaction of the compound with four potential targets relevant to Parkinson's disease. The results indicated that the derivative interacted most favorably with Monoamine Oxidase B (MAO-B), followed by Catechol-O-methyltransferase (COMT) proquest.com. These enzymes are critical in the metabolic pathways of neurotransmitters, and their inhibition is a key strategy in Parkinson's disease therapy. The study highlighted that hydrogen bonding interactions were detected, which could be instrumental in the development of modified drug candidates proquest.com.

Target EnzymeInteraction Preference
Monoamine Oxidase B (MAO-B)Primary
Catechol-O-methyltransferase (COMT)Secondary
Summary of molecular docking study findings proquest.com.

Other Biological Activities

The antioxidant properties of cinnamic acids, including phenyl-substituted derivatives like this compound, have been a subject of scientific inquiry. In studies using the 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH) assay, which measures anti-lipid peroxidation activity, phenyl-substituted acids demonstrated remarkable activity nih.gov. At a concentration of 0.1 mM, these compounds showed an 84%–92% inhibition rate, which was significantly higher than that of non-substituted derivatives (20%–63%) nih.gov.

However, in assays using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, phenyl-substituted acids were found to have lower activity compared to their non-substituted counterparts nih.gov. This reduced activity is suggested to be due to steric hindrance, which limits the interaction between the DPPH radical and the antioxidant compound nih.gov. Generally, cinnamic acid derivatives are recognized for their antioxidant potential, which is often enhanced by hydroxyl groups on the cinnamoyl moiety nih.gov.

AssayCompound ClassResultPotential Reason
AAPH (Anti-lipid peroxidation)Phenyl-substituted acids84%–92% activityHigher lipophilicity
DPPH (Radical scavenging)Phenyl-substituted acidsLower activity than non-substitutedSteric hindrance
Comparative antioxidant activity of phenyl-substituted cinnamic acids nih.gov.

Potential for Dental Caries Prevention (e.g., Matrix Metalloproteinase-3 inhibition)

Dental caries, a widespread infectious disease, leads to the demineralization of tooth structures. Current time information in Ernakulam, IN.nih.gov A key enzyme implicated in the degradation of the dentin matrix is Matrix Metalloproteinase-3 (MMP-3). Current time information in Ernakulam, IN.nih.gov MMP-3, a proteoglycanase, breaks down proteoglycans in demineralized dentin, which in turn exposes collagen fibrils and facilitates further demineralization. Current time information in Ernakulam, IN.nih.gov Consequently, the inhibition of MMP-3 has emerged as a promising therapeutic strategy for the prevention of dental caries. Current time information in Ernakulam, IN.nih.gov

Recent in-silico research has explored the potential of various cinnamic acid derivatives, including this compound, as MMP-3 inhibitors. A notable study evaluated the binding affinity of twenty different cinnamic acid derivatives to the catalytic cleft of MMP-3 using AutoDock 4.0, a molecular docking software. Current time information in Ernakulam, IN.nih.gov This computational analysis aimed to identify compounds that could effectively block the active site of MMP-3 and thus prevent its destructive action on the dentin matrix.

In this comprehensive screening, this compound was assessed alongside other derivatives. Current time information in Ernakulam, IN.nih.gov The study focused on determining the Gibbs free binding energy (ΔGbinding) and the inhibition constant (Ki) for each compound, which are critical indicators of the stability and potency of the inhibitor-enzyme interaction. While the study highlighted four other cinnamic acid derivatives with particularly strong binding affinities, the inclusion of this compound in this research underscores its relevance in the search for novel anti-caries agents.

The detailed findings from this molecular docking study provide valuable insights into the inhibitory potential of this compound against MMP-3. The binding energy and inhibition constant are key parameters in evaluating its efficacy as a potential therapeutic agent for dental caries prevention.

Detailed Research Findings

The following table summarizes the in-silico analysis of this compound's interaction with the catalytic cleft of Matrix Metalloproteinase-3.

CompoundBinding Energy (ΔGbinding) kcal/molInhibition Constant (Ki)
This compound -6.3721.62 µM

Data sourced from a comprehensive in-silico screening of cinnamic acid derivatives.

Derivatives and Structure Activity Relationship Sar Studies

Synthesis and Evaluation of 2-Methylcinnamic Acid Amides

The synthesis of amides from this compound is a common strategy to create a diverse library of compounds for biological screening. Generally, cinnamamides are synthesized by activating the carboxylic acid group of the corresponding cinnamic acid, followed by reaction with a desired amine. A common laboratory method involves converting the cinnamic acid to cinnamoyl chloride using reagents like thionyl chloride, which is then reacted with an amine in the presence of a base such as pyridine. ashdin.com

While specific studies focusing exclusively on this compound amides are limited, research on closely related structures provides significant insight into their potential activities and structure-activity relationships (SAR). For instance, a study on (E)- and (Z)-N-alkyl-α,β-dimethylcinnamamides, which share the methyl substitution pattern, revealed that these compounds possess notable activity on the central nervous system (CNS). nih.gov Several of these amides were synthesized from their corresponding acids and evaluated for their pharmacological effects. The research highlighted that the biological activity, particularly the anticonvulsant properties, was significantly influenced by the nature of substituents on the phenyl ring. nih.gov

The general findings from various studies on cinnamamides indicate that they possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects. researchgate.neteurekaselect.com The biological efficacy of these amides is often dictated by the nature of the substituent on the N-phenyl ring. researchgate.net

Conjugation with Biologically Active Scaffolds (e.g., Primaquine (B1584692) conjugates)

A promising approach in drug discovery is the molecular hybridization or conjugation of two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity. Cinnamic acid and its derivatives have been successfully conjugated with various biologically active scaffolds.

A notable example is the conjugation of cinnamic acid derivatives with primaquine, an 8-aminoquinoline (B160924) antimalarial drug. Although specific conjugation of this compound with primaquine is not explicitly detailed in the available literature, the synthetic strategies employed are broadly applicable. In these conjugates, the cinnamic acid moiety is typically linked to the primaquine scaffold via an amide bond. This is achieved through a one-step condensation reaction of primaquine with the corresponding cinnamic acid chloride.

The resulting primaquine-cinnamic acid conjugates have been evaluated for a range of biological activities, including anticancer, antiviral, and antioxidant effects. Studies have shown that these hybrid molecules can exhibit significant biological profiles, with their activity being dependent on the specific cinnamic acid derivative used. For example, certain conjugates have demonstrated selective activity against specific cancer cell lines.

This strategy of molecular hybridization underscores the versatility of cinnamic acids, including this compound, as building blocks for creating novel therapeutic agents with potentially improved efficacy and a broader spectrum of activity.

Impact of Substituents on Biological Efficacy

The biological activity of cinnamic acid derivatives is profoundly influenced by the nature, number, and position of substituents on the phenyl ring. nih.govresearchgate.net The 2-methyl group in this compound is itself a substituent that modifies the electronic and steric properties of the parent cinnamic acid molecule, which in turn can affect its biological efficacy.

Structure-activity relationship (SAR) studies on various series of cinnamic acid derivatives have established several general principles:

Electronic Effects : The introduction of electron-donating groups (like the methyl group in this compound) or electron-withdrawing groups can significantly alter the biological activity. For example, in a study of (E)-N-alkyl-α,β-dimethylcinnamamides, electron-donating substituents on the phenyl ring were found to reduce anticonvulsant activity, whereas electron-withdrawing groups enhanced it. nih.gov

Position of Substituents : The position of the substituent on the phenyl ring (ortho, meta, or para) is crucial. For instance, in one study, a para-substituted chloro-compound was more active than its ortho-substituted counterpart, suggesting that the position of the halogen significantly impacts antibacterial activity. nih.gov

Lipophilicity : The lipophilicity of the molecule, which can be modified by substituents, plays a critical role in its ability to cross biological membranes and interact with its target. In a series of cinnamic acid-based antimicrobials, it was observed that increasing the number of methoxy (B1213986) groups enhanced lipophilicity but negatively affected the antimicrobial activity. mdpi.com

Specific Substituent Effects : Different substituents can impart different biological activities. For example, the presence of a phenolic hydroxyl group is often associated with antioxidant properties. eurekaselect.com Halogenated aromatic rings in cinnamamides have been reported to potentiate biological activities such as EGFR kinase inhibition and antimicrobial effects. researchgate.net

The 2-methyl group, being an electron-donating group, would be expected to influence the biological profile of this compound and its derivatives in a manner consistent with these general SAR principles.

Stereochemical Influences on Activity (E/Z Isomerism)

The presence of a carbon-carbon double bond in the acrylic acid side chain of this compound allows for the existence of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). nih.gov In the (E)-isomer, the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side. The naturally occurring and more stable form of cinnamic acids is typically the (E)-isomer. nih.gov

The stereochemistry of the double bond can have a significant impact on the biological activity of the molecule. The different spatial arrangement of the functional groups in the (E) and (Z) isomers can lead to differences in how they interact with biological targets such as enzymes and receptors.

A study on (E)- and (Z)-N-alkyl-α,β-dimethylcinnamamides demonstrated the importance of this stereoisomerism. nih.gov The researchers synthesized and pharmacologically evaluated both series of isomers and found that their effects on the central nervous system were different. For instance, in the (Z)-series, para-phenyl substitution with a halogen tended to reduce or eliminate the CNS stimulant activity that was observed in the parent compounds. nih.gov

This highlights that the specific three-dimensional structure of the molecule is a critical determinant of its biological function. Therefore, when evaluating the biological efficacy of this compound derivatives, it is essential to consider the stereochemistry of the double bond, as the (E) and (Z) isomers may exhibit distinct pharmacological profiles.

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-Methylcinnamic acid, both ¹H NMR and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (spin-spin coupling) are used for structural assignment. The aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The vinyl protons of the acrylic acid moiety show characteristic signals, with their coupling constant (J value) confirming the trans or cis configuration of the double bond. The methyl group protons would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would show ten signals, corresponding to the carbonyl carbon of the carboxylic acid, the two vinylic carbons, the six carbons of the aromatic ring, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon is typically observed significantly downfield (around 170 ppm) researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Atom ¹H NMR Predicted Chemical Shift (δ, ppm) ¹³C NMR Predicted Chemical Shift (δ, ppm)
Carboxyl (COOH)~12.0 (singlet, 1H)~173
Vinylic CH (α to COOH)~6.4 (doublet, 1H)~118
Vinylic CH (β to COOH)~7.8 (doublet, 1H)~145
Aromatic CHs~7.2-7.6 (multiplet, 4H)~126-135
Aromatic C (ipso to CH=CH)-~133
Aromatic C (ipso to CH₃)-~138
Methyl (CH₃)~2.4 (singlet, 3H)~20

Mass Spectrometry (MS) in Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In electron impact (EI) ionization, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of this compound would show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (162.19 g/mol ) biosynth.comsigmaaldrich.comscbt.com. The fragmentation pattern provides valuable structural information. For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45) libretexts.org. Other significant fragments would arise from cleavages within the molecule, providing clues about the connectivity of the atoms. The fragmentation of cinnamic acid derivatives often involves losses of CO₂ (44 Da) and C₂H₂ (26 Da) researchgate.net. Analysis of these fragments helps confirm the presence of the methyl group and the cinnamic acid core structure.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Neutral Loss
162[C₁₀H₁₀O₂]⁺• (Molecular Ion)-
147[M - CH₃]⁺CH₃ (15)
145[M - OH]⁺OH (17)
117[M - COOH]⁺COOH (45)
116[M - COOH - H]⁺•COOH, H (46)
91[C₇H₇]⁺ (Tropylium ion)C₃H₃O₂

X-ray Crystallography for Structural Confirmation

X-ray crystallography is an analytical method that provides the most definitive three-dimensional structural information of a molecule in its crystalline state nih.gov. This technique involves directing a beam of X-rays onto a single, well-ordered crystal of this compound. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the precise arrangement of every atom in the crystal lattice. This yields highly accurate data on bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography would unambiguously confirm the trans or cis geometry of the double bond, the planarity of the benzene ring and the acrylic acid side chain, and the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate the crystal packing researchgate.net.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry used to determine the elemental composition of a molecule measurlabs.commeasurlabs.com. Unlike standard mass spectrometry which measures nominal mass (to the nearest integer), HRMS can measure mass to several decimal places.

For this compound, HRMS would be used to determine its exact mass. This high level of precision allows for the calculation of a unique elemental formula. This capability is crucial for distinguishing this compound from other isomeric compounds or impurities that may have the same nominal mass but a different elemental formula. The high accuracy of HRMS is essential for confirming the identity of newly synthesized compounds and for analyzing complex mixtures nih.gov.

Table 3: HRMS Data for this compound

Property Value
Molecular FormulaC₁₀H₁₀O₂
Theoretical Exact Mass162.06808 Da
Expected HRMS Result (e.g., [M+H]⁺)163.07536 Da

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance rjpbcs.comsigmaaldrich.com.

In the synthesis of this compound, TLC can be used to track the conversion of starting materials to the final product. Small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals alongside spots of the pure starting materials and the expected product youtube.com. The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for this compound will appear and grow stronger nih.gov. The reaction is considered complete when the starting material spot is no longer visible. The Retention Factor (Rƒ) value of the product spot can be compared to that of a standard sample of this compound to confirm its identity.

Table 4: Hypothetical TLC Monitoring of a this compound Synthesis

Time Point Observation of Starting Material Spot Observation of this compound Spot Reaction Status
t = 0 minIntense spotNo spot visibleReaction initiated
t = 30 minSpot of medium intensityFaint spot visibleIn progress
t = 60 minFaint spot visibleSpot of medium intensityNearing completion
t = 90 minNo spot visibleIntense spotComplete

Compound Index

Medicinal Chemistry and Drug Discovery Applications

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

While direct evidence of 2-Methylcinnamic acid as a registered intermediate for a currently marketed Active Pharmaceutical Ingredient (API) is not prevalent in publicly accessible literature, the broader class of cinnamic acids and their derivatives are well-established as crucial intermediates in the synthesis of various pharmaceuticals. jocpr.comresearchgate.net They serve as foundational building blocks, which are chemically transformed through multi-step processes to produce the final API. nih.gov

For instance, the drug Tranilast, known for its anti-inflammatory and antifibrotic properties, is chemically N-(3',4'-dimethoxycinnamoyl)-anthranilic acid. nih.govnih.gov Its synthesis involves the coupling of a cinnamic acid derivative (3,4-dimethoxycinnamic acid) with anthranilic acid. google.com This exemplifies the role of the cinnamic acid core structure in building more complex and therapeutically active molecules. Similarly, this compound is employed as an intermediate in the synthesis of novel bioactive compounds, such as the amide hybrid (E)-N-(2-methylcinnamoyl)-amantadine, which has been investigated for its potential in treating Parkinson's disease. mdpi.com The synthesis of such compounds demonstrates the utility of this compound as a starting material for creating new chemical entities with potential therapeutic value.

Lead Compound Optimization and Modification

Lead optimization is a critical phase in drug discovery where an active compound (the "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.netpatsnap.com this compound and its derivatives are utilized in this process, particularly through Structure-Activity Relationship (SAR) studies. SAR analysis involves systematically altering parts of a molecule's structure to understand how these changes affect its biological activity. patsnap.com

A study evaluating the growth-inhibitory activity of various trans-cinnamic acid analogs on the parasitic weed Cuscuta campestris provides an example of SAR exploration. In this research, trans-2-methylcinnamic acid was one of the analogs tested. The study found that the ortho-methylated compound (this compound) exhibited a decreased inhibitory activity compared to the parent trans-cinnamic acid. mdpi.com This type of information is vital for lead optimization, as it guides medicinal chemists on which structural modifications are likely to be beneficial or detrimental to the desired biological effect, helping to refine the lead compound into a more potent and effective drug candidate. researchgate.netnih.gov

Exploration of Novel Therapeutic Agents

The inherent biological activities of the cinnamic acid scaffold have prompted extensive research into its derivatives for new therapeutic applications. nih.govnih.gov Derivatives of this compound are being actively investigated as potential treatments for a range of diseases, most notably neurodegenerative disorders.

A significant area of exploration is in Parkinson's disease. Researchers synthesized a novel amide derivative, (E)-N-(2-methylcinnamoyl)-amantadine, from this compound and the known anti-Parkinson's drug, amantadine. mdpi.com This new compound was studied in an experimental mouse model of Parkinson's disease. The results indicated that the this compound derivative significantly restored memory performance and improved neuromuscular coordination in the parkinsonian mice, suggesting its potential as a promising agent for treating both motor and cognitive impairments associated with the disease. mdpi.com Such studies highlight the potential of modifying the this compound structure to develop novel drug candidates for complex diseases.

Development of Hybrid Molecules with Enhanced Efficacy

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores (active parts of a molecule) into a single hybrid compound. nih.govmdpi.com This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced side effects, or novel mechanisms of action. researchgate.net

This compound has been successfully used as one of the core components in creating such hybrid molecules. A prime example is the synthesis of (E)-N-(2-methylcinnamoyl)-amantadine, a hybrid molecule designed for potential application in Parkinson's disease. mdpi.com In this molecule, the this compound moiety is chemically linked to amantadine, a drug already used in Parkinson's therapy. The rationale behind this hybridization is to combine the potential neuroprotective properties associated with the cinnamic acid structure with the established therapeutic effects of amantadine. The resulting hybrid was shown to have ameliorating effects in an experimental model of Parkinson's, demonstrating the success of this strategy and opening avenues for further investigation into this compound-based hybrids. mdpi.com

Computational Chemistry and Molecular Modeling in Drug Design

Computational tools are indispensable in modern drug discovery for designing new molecules and understanding their biological interactions. patsnap.com Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are frequently applied to cinnamic acid derivatives to predict their activity and guide synthesis efforts. biointerfaceresearch.comresearchgate.netresearchgate.net

In the development of this compound derivatives, computational methods have been applied to elucidate their mechanism of action. For the hybrid molecule (E)-N-(2-methylcinnamoyl)-amantadine, molecular docking studies were performed to predict its binding interactions with four different protein targets associated with Parkinson's disease: the A₂ₐ adenosine (B11128) receptor (A₂ₐAR), catechol-O-methyltransferase (COMT), monoamine oxidase B (MAO-B), and the N-methyl-D-aspartate (NMDA) receptor. mdpi.com

The docking study predicted that the compound interacted most favorably with MAO-B, followed by COMT. mdpi.com These computational insights provide a theoretical basis for the observed biological activity and can guide the future design of more potent and selective inhibitors based on the this compound scaffold.

Table 1: Molecular Docking Scores of (E)-N-(2-methylcinnamoyl)-amantadine Against Parkinson's Disease-Associated Targets

This table presents the predicted binding affinities (docking scores) in kcal/mol. A more negative score indicates a more favorable predicted binding interaction.

Target ProteinPDB CodeDocking Score (kcal/mol)
A₂ₐ Adenosine Receptor (A₂ₐAR)3EML-8.5
Catechol-O-methyltransferase (COMT)1H1D-8.7
Monoamine Oxidase B (MAO-B)2C65-9.0
N-methyl-D-aspartate (NMDA) Receptor7SAD-8.0

Data sourced from a 2022 study on the synthesis and molecular docking of (E)-N-(2-methylcinnamoyl)-amantadine. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methylcinnamic acid, and how can purity be validated?

  • Methodology : this compound is typically synthesized via Knoevenagel condensation between 2-methylbenzaldehyde and malonic acid, catalyzed by pyridine or piperidine under reflux conditions. Post-synthesis, purity can be assessed using HPLC (≥95% purity threshold) and characterized via 1H^1H-NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm⁻¹). Melting point verification (175–177°C) is critical to confirm crystallinity .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used for quantification. For enhanced sensitivity, LC-MS/MS in negative ion mode (m/z 161.1 for [M-H]⁻) is recommended. Calibration curves should span 0.1–100 µg/mL, with recovery rates ≥90% validated using spiked biological samples .

Q. How does the trans/cis isomer ratio of this compound impact its physicochemical properties?

  • Methodology : The trans isomer (predominant form) exhibits higher thermal stability and lower solubility in polar solvents compared to the cis form. Isomer ratios can be determined via 1H^1H-NMR by integrating vinyl proton signals (trans: δ 6.3–6.5 ppm, cis: δ 5.8–6.0 ppm). Differential scanning calorimetry (DSC) further distinguishes melting profiles .

Advanced Research Questions

Q. How can computational modeling optimize this compound derivatives for target-specific bioactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reactive sites. Molecular docking (AutoDock Vina) against targets like tyrosinase or COX-2 identifies binding affinities. Validate predictions via in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodology : Conduct meta-analyses using the I² statistic to quantify heterogeneity across studies. For example, if anti-inflammatory IC₅₀ values vary widely (e.g., 10–50 µM), assess sources of bias (e.g., cell line variability, assay protocols). Reproduce key experiments under standardized conditions (e.g., LPS-induced RAW264.7 cells) .

Q. How do solvent polarity and pH influence the stability of this compound in long-term storage?

  • Methodology : Accelerated stability studies (40°C/75% RH) in solvents (e.g., DMSO, ethanol) over 6 months, with HPLC monitoring degradation products (e.g., decarboxylation byproducts). pH stability profiles (2–9) reveal optimal storage at pH 5–6, avoiding alkaline conditions that promote hydrolysis .

Q. What are the ethical and technical considerations for designing in vivo studies with this compound?

  • Methodology : Adhere to ARRIVE guidelines for animal studies. Dose-ranging pilot studies (1–100 mg/kg) assess acute toxicity (LD₅₀). Include negative/positive controls (e.g., vehicle and indomethacin). For pharmacokinetics, use LC-MS/MS to measure plasma half-life and tissue distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.